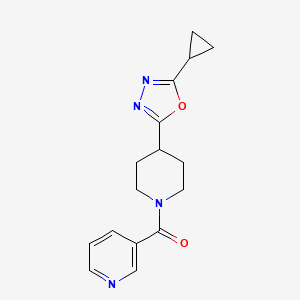
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone" is a chemical entity that appears to be related to a class of compounds that have been synthesized for their potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, involves a one-pot condensation process. This process includes the reaction of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes. The structures of the synthesized compounds are confirmed using various methods such as IR, 1H NMR, and liquid chromato-mass spectrometry . Similarly, the synthesis of piperazine derivatives involves a reductive amination method using sodium triacetoxyborohydride . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring. The presence of this ring is crucial for the biological activity of these compounds. The structural confirmation is typically achieved through spectroscopic methods such as IR and NMR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the compound "(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone" would also undergo reactions typical for heterocyclic and aromatic compounds. These may include nucleophilic substitution reactions, as well as reactions involving the oxadiazole ring, such as ring-opening or electrophilic substitution, depending on the reaction conditions and the presence of functional groups .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone" are not provided in the papers, we can infer that similar compounds exhibit properties that are influenced by their molecular structure. The presence of the oxadiazole ring and the piperidine or piperazine moiety would affect the compound's polarity, solubility, and potential to form hydrogen bonds. These properties are important for the compound's biological activity and its interaction with biological targets .
Aplicaciones Científicas De Investigación
Photochemistry and Kinetics
The study of photochemistry and kinetics of compounds related to 1,3,4-oxadiazoline, like (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone, provides insights into their chemical behavior under light exposure. Research in this area focuses on the fragmentation and reaction pathways of these compounds when subjected to photolysis, revealing potential applications in photochemical syntheses and the study of reaction mechanisms (Tae et al., 1999).
Anticancer and Antimicrobial Properties
Compounds structurally related to 1,3,4-oxadiazolines and piperidines have been extensively studied for their potential anticancer and antimicrobial properties. These studies involve synthesizing novel compounds and evaluating their efficacy against various cancer cell lines and microbial strains, indicating the potential of these compounds in developing new therapeutic agents (Katariya et al., 2021).
Synthesis and Structure-Activity Relationships
Research in the synthesis of new compounds, including derivatives of piperidin-1-yl and pyridin-3-yl methanones, helps in understanding the structure-activity relationships of these chemicals. These studies aim to enhance the antimicrobial and pharmacological properties of the compounds by modifying their molecular structures (Krolenko et al., 2016).
Molecular Docking and Pharmacological Applications
Molecular docking studies of compounds structurally related to (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone provide insights into their interaction with biological targets. These studies are crucial in understanding the pharmacological potential of these compounds and in designing drugs with improved efficacy (Shim et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(13-2-1-7-17-10-13)20-8-5-12(6-9-20)15-19-18-14(22-15)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXXVDFYCRALHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide](/img/structure/B2512129.png)
![6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B2512131.png)
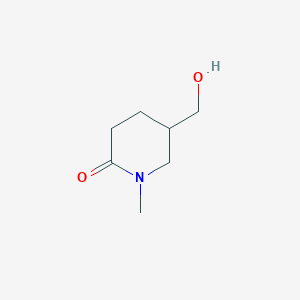
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)
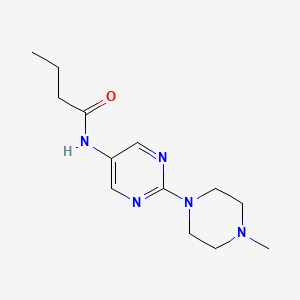
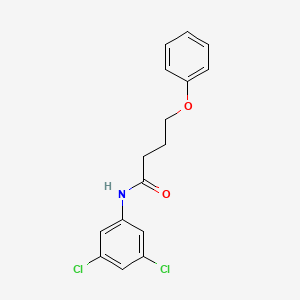
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2512139.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2512140.png)
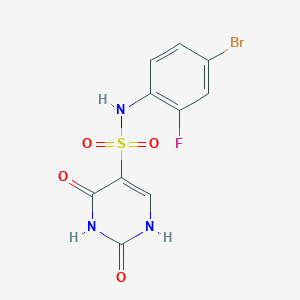
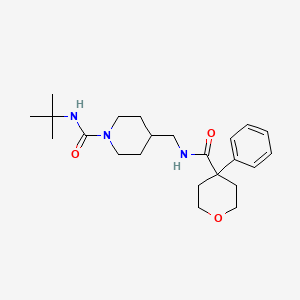
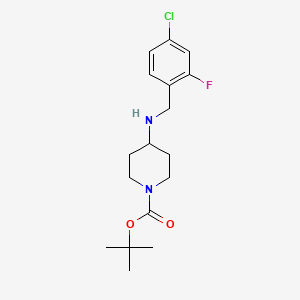
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate](/img/structure/B2512148.png)
